molecular formula C13H18N6O2S B15214984 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine CAS No. 56044-10-1

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine

Cat. No.: B15214984
CAS No.: 56044-10-1
M. Wt: 322.39 g/mol
InChI Key: WJIPXNDWOWNFHN-UHFFFAOYSA-N
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Description

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a quinazoline core structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with 4-methylpiperazine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine stands out due to its unique quinazoline core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56044-10-1

Molecular Formula

C13H18N6O2S

Molecular Weight

322.39 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C13H18N6O2S/c1-18-4-6-19(7-5-18)22(20,21)9-2-3-11-10(8-9)12(14)17-13(15)16-11/h2-3,8H,4-7H2,1H3,(H4,14,15,16,17)

InChI Key

WJIPXNDWOWNFHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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